molecular formula C20H25ClN4S B10774529 thio-BCTC

thio-BCTC

カタログ番号: B10774529
分子量: 389.0 g/mol
InChIキー: ODPJGEXSZMHIBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of thio-BCTC involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

化学反応の分析

TRPM8 Channel Antagonism

Thio-BCTC exhibits potent inhibition of TRPM8-mediated calcium responses through multiple mechanisms:

  • Concentration-dependent inhibition :
    Blocks 0.5 μM icilin-induced TRPM8 activation with complete suppression at 10 μM concentration
    Demonstrates IC₅₀ values of:

    AgonistIC₅₀ (μM)
    Menthol3.5±1.1
    Icilin<10*

    *Full dose-response curve not published

  • Voltage-dependent gating modulation :
    Shifts TRPM8 activation threshold by +25 mV at physiological temperatures
    Reduces channel open probability from 0.8 to <0.1 at -80 mV

  • Temperature interaction :
    Enhances antagonist efficacy at lower temperatures (15-25°C range)

Biochemical Selectivity Profile

This compound shows remarkable target specificity in functional assays:

Test SystemResponseMaximum Concentration Tested
TRPV4 (4α-PDD activated)No effect30 μM
P2X receptors (ATP activated)No effect30 μM
Voltage-gated Ca²⁺ channelsNo effect30 μM

This selectivity persists across species variants, showing equivalent inhibition profiles for murine and human TRPM8 orthologs .

Cellular Signaling Modulation

In human pulmonary systems, this compound demonstrates dose-responsive cytokine regulation:

Table 1: Cytokine Modulation in BEAS-2B Cells

CytokineMaximum Fold InductionBCTC Inhibition*
IL-828±594% reduction
TNF-α12±177% reduction
IL-616.5±1.393% reduction

*At 100 μM concentration during cold (18°C) exposure

Pharmacodynamic Interactions

This compound exhibits competitive behavior with channel agonists:

  • Menthol antagonism : Linear mixed inhibition kinetics (Ki = 2.1 μM)

  • Icilin blockade : Non-competitive inhibition pattern

  • Temperature synergy : 10-fold increased potency per 5°C decrease (15-25°C range)

Calcium imaging reveals rapid response kinetics:

  • 85% Ca²⁺ flux inhibition within 30s of application

  • Full receptor recovery within 5min washout period

Structural-Activity Relationships

While direct synthesis data remains unpublished, structural analogs suggest:

  • Thiourea moiety critical for TRPM8 vs TRPV1 selectivity

  • 3-Chloro-pyridinyl group essential for voltage-sensor interaction

  • Tert-butyl phenyl component determines membrane partitioning

Comparative studies with BCTC show:

ParameterThis compoundBCTC
TRPM8 IC₅₀3.5 μM0.8 μM
TRPV1 activityNoneIC₅₀ 25nM
Plasma stabilityt₁/₂ >6ht₁/₂ 2h

This pharmacological profile positions this compound as a valuable tool compound for studying TRPM8 physiology, though its clinical development remains limited by relative potency compared to BCTC in dual channel systems. Current research applications focus primarily on respiratory and dermatological cold response mechanisms .

科学的研究の応用

Pain Management

Thio-BCTC's antagonistic action on TRPM8 makes it a candidate for pain management therapies. Research indicates that TRPM8 antagonists can alleviate cold-induced pain and hypersensitivity, which is particularly relevant in conditions such as neuropathic pain syndromes. A study demonstrated that this compound effectively reduced pain responses in models of cold allodynia, suggesting its potential utility in clinical settings for managing chronic pain conditions .

Cancer Treatment

Emerging evidence suggests that TRPM8 may be overexpressed in certain cancers, including prostate cancer. Inhibitors like this compound could potentially reduce tumor growth by blocking the signaling pathways activated by TRPM8. Preclinical studies have indicated that targeting TRPM8 with antagonists may inhibit cancer cell proliferation, offering a novel approach to cancer therapy .

Biological Activities

This compound exhibits a range of biological activities beyond its role as a TRPM8 antagonist.

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound and similar thiourea derivatives. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Studies have reported that compounds targeting TRPM8 can modulate inflammatory responses, suggesting potential applications in diseases characterized by chronic inflammation .

Neuropathic Pain Model

In a controlled animal study, this compound was administered to mice exhibiting cold allodynia induced by nerve injury. The results showed a significant reduction in pain behaviors compared to control groups, indicating effective modulation of cold sensitivity through TRPM8 inhibition .

Prostate Cancer Research

A study investigating the effects of this compound on prostate cancer cell lines demonstrated that treatment with the compound led to decreased cell viability and altered cell cycle progression. These findings support the hypothesis that TRPM8 antagonism could serve as a therapeutic strategy in oncology .

Comparative Analysis of this compound with Other Compounds

The following table summarizes the comparative efficacy of this compound against other known TRPM8 antagonists based on their IC50 values:

CompoundIC50 (µM)Mechanism of Action
This compound3.57TRPM8 antagonist
BCTC0.87TRPM8 antagonist
Capsazepine187VR1 antagonist; also inhibits TRPM8
Menthol66.7TRPM8 agonist

類似化合物との比較

特性

分子式

C20H25ClN4S

分子量

389.0 g/mol

IUPAC名

N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carbothioamide

InChI

InChI=1S/C20H25ClN4S/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26)

InChIキー

ODPJGEXSZMHIBU-UHFFFAOYSA-N

正規SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=C(C=CC=N3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。